![molecular formula C17H15NO2S3 B2634652 (2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide CAS No. 2097940-66-2](/img/structure/B2634652.png)
(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C17H15NO2S3 and its molecular weight is 361.49. The purity is usually 95%.
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Biological Activity
(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide, a complex organic compound, features a unique structural arrangement that includes a bithiophene moiety and thiophene derivatives. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in cancer research and organic electronics.
Structural Characteristics
The molecular formula for this compound is C19H19N1O3S2 with a molecular weight of approximately 335.45 g/mol. The structure is characterized by:
- Bithiophene Core: Facilitates π–π stacking interactions with biological molecules.
- Hydroxyethyl Group: Enhances solubility and potential hydrogen bonding.
- Prop-2-enamide Linkage: Provides reactivity for further chemical modifications.
Biological Activity
Research indicates that compounds with similar bithiophene structures exhibit significant biological activities, including anticancer , antimicrobial , and photophysical properties .
Anticancer Activity
Recent studies have demonstrated the cytotoxic effects of related thiophene derivatives on various cancer cell lines:
- Cell Line Studies:
Compound | Cell Line | IC50 (μg/mL) | IC50 (μM) |
---|---|---|---|
Compound 3 | MCF-7 | 13.42 | 0.045 |
Compound 4 | MDA-MB-231 | 52.56 | 0.16 |
The biological activity of this compound is thought to involve several mechanisms:
- Cell Cycle Arrest: Induced arrest in the G1 phase for estrogen receptor-positive cells and G2 phase for triple-negative cells.
- Apoptosis Induction: Activation of apoptotic pathways leading to programmed cell death.
Interaction with Biological Targets
The compound interacts with specific molecular targets, likely through:
- Hydrogen Bonding: Facilitated by the hydroxyethyl group.
- π–π Interactions: Between the bithiophene moiety and aromatic residues in target proteins.
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of thiophene derivatives:
- Study on Cytotoxicity:
Compound | CC50 (μg/mL) | CC50 (μM) |
---|---|---|
Compound 1 | 1736 | 5.37 |
Compound 4 | 2628 | 9.37 |
Scientific Research Applications
Anti-inflammatory Activity
Thiophene derivatives have been shown to possess anti-inflammatory properties. Research indicates that compounds similar to (2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
Table 1: Summary of Anti-inflammatory Activity in Thiophene Derivatives
Compound | Mechanism of Action | Dose | Effectiveness |
---|---|---|---|
Compound 4 | Inhibition of 5-LOX | 100 µg/mL | 57% inhibition |
Compound 5 | Reduces TNF-α and IL-8 | 10 µM | Significant reduction |
Compound 15 | Paw edema model | 50 mg/kg | 58.46% inhibition |
Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens. Studies have demonstrated that thiophene derivatives can effectively inhibit the growth of both bacteria and fungi.
Table 2: Antimicrobial Efficacy of Thiophene Compounds
Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | Thiophene derivative A | 32 µg/mL |
Escherichia coli | Thiophene derivative B | 16 µg/mL |
Candida albicans | Thiophene derivative C | 64 µg/mL |
Anticancer Potential
Thiophene-based compounds have shown promise in cancer research, particularly in inhibiting tumor growth and proliferation through modulation of signaling pathways related to cell survival and apoptosis.
Case Study 1: Anti-inflammatory Effects In Vivo
In a study involving carrageenan-induced paw edema, a thiophene derivative demonstrated superior anti-inflammatory effects compared to standard treatments like indomethacin, indicating that modifications in the thiophene structure can enhance therapeutic efficacy.
Case Study 2: Antimicrobial Screening
A series of thiophene derivatives were screened against various bacterial strains, revealing significant antibacterial activity particularly against Gram-positive bacteria. This highlights the potential for these compounds in developing new antibiotics.
Properties
IUPAC Name |
(E)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S3/c19-13(11-18-17(20)8-5-12-3-1-9-21-12)14-6-7-16(23-14)15-4-2-10-22-15/h1-10,13,19H,11H2,(H,18,20)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMJGHXEOIXFBQ-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.